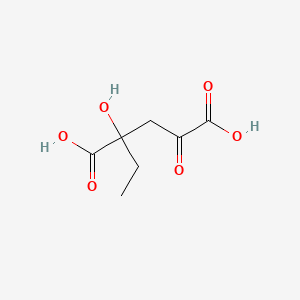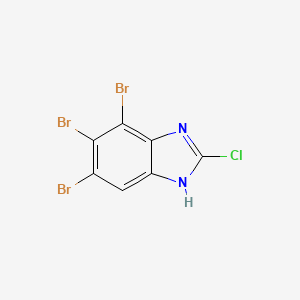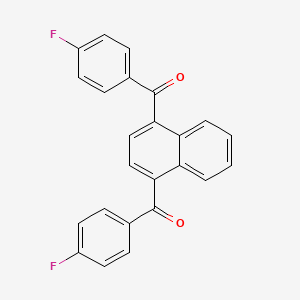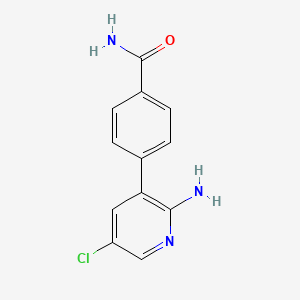![molecular formula C66H64GeS- B12538725 Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- CAS No. 658064-04-1](/img/structure/B12538725.png)
Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: is a complex organogermanium compound It is characterized by the presence of a germanium atom bonded to three mercapto groups, each substituted with a 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- typically involves the reaction of germanium tetrachloride with the corresponding thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+3RSH→Ge(SR)3+3HCl
where RSH represents the thiol compound, 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-thiol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the mercapto groups are oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the mercapto groups back to thiols.
Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other metal atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Thiols.
Substitution: Various organometallic derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Biological Probes: The compound can be used as a probe in biochemical assays to study sulfur-related metabolic pathways.
Industry:
Electronics: It is used in the fabrication of semiconductors and other electronic components.
Coatings: The compound is used in the development of protective coatings with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- involves its interaction with various molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in catalysis and materials science to stabilize metal complexes and enhance their reactivity. The compound’s unique structure also allows it to participate in redox reactions, making it useful in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Germane, tris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: Similar structure but lacks the mercapto groups.
Germane, tris(2,2’‘,6,6’'-tetramethylphenyl)-: Similar structure but with simpler phenyl groups instead of terphenyl groups.
Germane, tris(2,6-dimethylphenyl)-: Another similar compound with dimethylphenyl groups.
Uniqueness: Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- is unique due to the presence of both germanium and mercapto groups, which confer distinct chemical reactivity and potential applications. The bulky terphenyl groups provide steric protection, enhancing the stability of the compound and making it suitable for various advanced applications.
Eigenschaften
CAS-Nummer |
658064-04-1 |
|---|---|
Molekularformel |
C66H64GeS- |
Molekulargewicht |
961.9 g/mol |
InChI |
InChI=1S/C66H63Ge.H2S/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12;/h13-39H,1-12H3;1H2/p-1 |
InChI-Schlüssel |
LTFORBWOEQGONM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)[Ge](C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C.[SH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)



![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)


